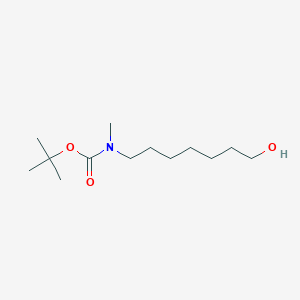
N-Boc-7-(methylamino)heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-7-(metilamino)heptan-1-ol es un compuesto químico con la fórmula molecular C13H27NO3 y un peso molecular de 245,36 g/mol . Es un derivado del heptan-1-ol, donde el grupo amino está protegido por un grupo tert-butoxicarbonilo (Boc). Este compuesto se utiliza a menudo en síntesis orgánica y química medicinal debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Boc-7-(metilamino)heptan-1-ol normalmente implica la protección del grupo amino usando di-tert-butil dicarbonato ((Boc)2O) en presencia de una base como el hidróxido de sodio (NaOH) o un catalizador como la 4-dimetilaminopiridina (DMAP) . La reacción se lleva a cabo en condiciones suaves, a menudo a temperatura ambiente, para lograr altos rendimientos.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-Boc-7-(metilamino)heptan-1-ol puede implicar reacciones por lotes a gran escala utilizando reactivos y condiciones similares a las de la síntesis de laboratorio. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad, asegurando una alta pureza y un alto rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Boc-7-(metilamino)heptan-1-ol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo amino protegido por Boc puede sustituirse por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el clorocromato de piridinio (PCC) o el permanganato de potasio (KMnO4) se utilizan comúnmente.
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo amino protegido por Boc en condiciones básicas o ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-Boc-7-(metilamino)heptan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto puede utilizarse en el estudio de vías bioquímicas e interacciones enzimáticas.
Medicina: Sirve como precursor en el desarrollo de productos farmacéuticos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-Boc-7-(metilamino)heptan-1-ol implica su capacidad de actuar como grupo protector para las funcionalidades amino. El grupo Boc proporciona estabilidad al grupo amino, previniendo reacciones no deseadas durante los procesos de síntesis. Tras la desprotección, el grupo amino libre puede participar en reacciones químicas posteriores, facilitando la síntesis de las moléculas objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- N-Boc-7-aminoheptan-1-ol
- N-Boc-7-(etilamino)heptan-1-ol
- N-Boc-7-(propilamino)heptan-1-ol
Singularidad
N-Boc-7-(metilamino)heptan-1-ol es único debido a su estructura específica, que incluye un grupo metilamino protegido por un grupo Boc. Esta estructura proporciona reactividad y estabilidad distintas en comparación con otros compuestos similares, haciéndolo valioso en diversas aplicaciones sintéticas .
Propiedades
Fórmula molecular |
C13H27NO3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
tert-butyl N-(7-hydroxyheptyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14(4)10-8-6-5-7-9-11-15/h15H,5-11H2,1-4H3 |
Clave InChI |
PMQJYJHGPFXULP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
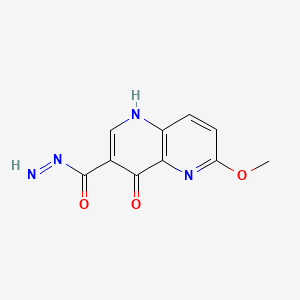
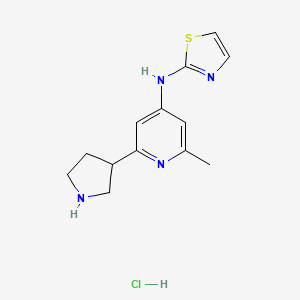

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
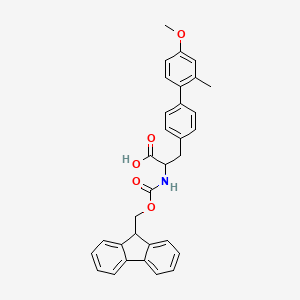

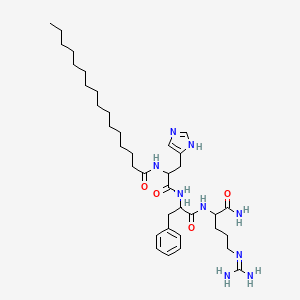
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
